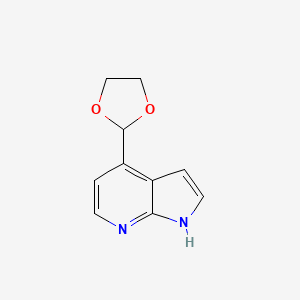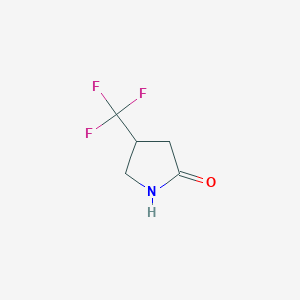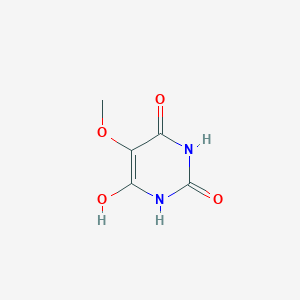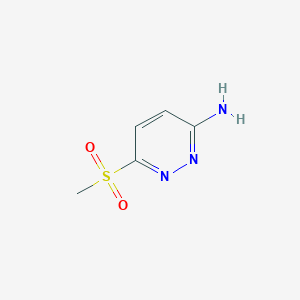![molecular formula C16H23BO3 B1456571 2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1185836-98-9](/img/structure/B1456571.png)
2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative that has attracted the attention of scientists and researchers due to its unique characteristics and potential applications in various fields of research, including medicinal chemistry and material science. It has a molecular weight of 192.02 .
Synthesis Analysis
The synthesis of “2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” involves a five-step process starting from 2-hydroxybenzoic acid . The structure of the compound was confirmed based on H and C-NMR, LC-MS, FT-IR, and elemental analysis .
Molecular Structure Analysis
The molecular formula of the compound is C10H13BO3 . The structure of the compound was confirmed based on H and C-NMR, LC-MS, FT-IR, and elemental analysis .
Chemical Reactions Analysis
The synthesis of “2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” involves the cyclization of the carboxylic acid hydrazides with a variety of dehydrating reagents such as POCl3, concentrated sulfuric acid, phosphonium salts, and Burgess-type reagents .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 374.0±44.0 °C at 760 mmHg, and a flash point of 180.0±28.4 °C . It has 3 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . The compound has a polar surface area of 50 Å2 and a molar volume of 160.7±5.0 cm3 .
Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Molecules
The compound has been utilized in the synthesis of bioactive molecules, particularly 1,3,4-oxadiazole derivatives, which are known for a wide range of biological activities. These activities include antimicrobial, antimitotic, antihypertensive, anticonvulsant, anti-inflammatory, and muscle relaxant properties . The synthesis process involves multiple steps, starting from 2-hydroxybenzoic acid, indicating its versatility in medicinal chemistry applications.
Antibacterial Agents
Research has shown that derivatives of this compound, such as 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, exhibit significant antibacterial activity . This suggests potential for the development of new antibacterial agents that could be used to treat various bacterial infections.
Material Science
The boronic acid functionality of the compound can participate in self-assembly processes and form covalent bonds with other molecules. This property is particularly useful in the design of new materials with specific functionalities, such as sensors, optoelectronic devices, or biomaterials.
Drug Development: Bioisosteres
The cyclopropylmethoxyphenyl group can act as a bioisostere for other functional groups commonly found in bioactive molecules. Bioisosteres are molecules with similar shapes and properties, which can be used to modify existing drugs or create new ones with improved properties.
Organic Synthesis: Cross-Coupling Reactions
This compound can be synthesized through various methods, including Suzuki-Miyaura and Negishi cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds between the boronic acid and another organic molecule, allowing for the incorporation of complex organic structures.
Analytical Chemistry: NMR and FTIR Spectroscopy
The compound’s derivatives have been analyzed using NMR and FTIR spectroscopy, providing valuable information about their structural and chemical properties. This analytical application is crucial for understanding the compound’s potential uses in various fields .
Chemical Synthesis: Reagents and Instrumentation
The synthesis of this compound’s derivatives requires specific reagents and instrumentation, highlighting its application in chemical synthesis. The process involves the use of high-quality reagents and advanced analytical instruments like Bruker Avance DPX 400 MHz for NMR spectra .
Environmental Science: Hazard Analysis
The compound and its derivatives have associated hazard statements, such as being harmful if swallowed and causing skin and eye irritation. This information is essential for environmental scientists to assess the safety and potential environmental impact of these chemicals.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-[2-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-6-8-14(13)18-11-12-9-10-12/h5-8,12H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJIGAHQIKKQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718758 | |
| Record name | 2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1185836-98-9 | |
| Record name | 2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



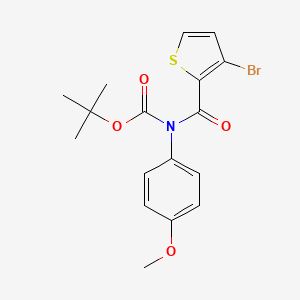
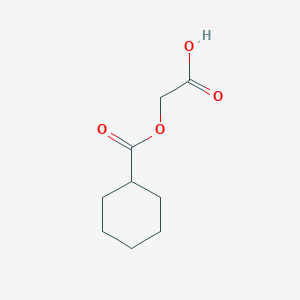
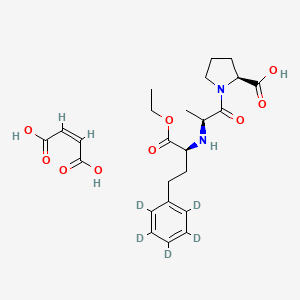

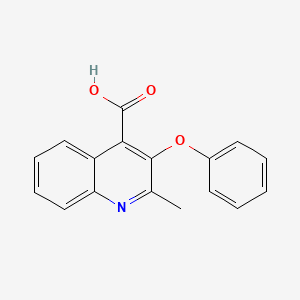
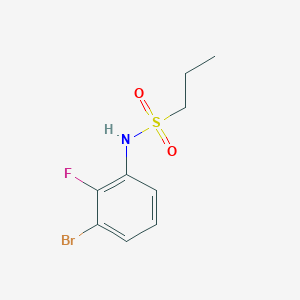

![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
